molecular formula C15H30O5Si5 B097628 Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- CAS No. 17704-22-2

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-

Cat. No.: B097628
CAS No.: 17704-22-2
M. Wt: 430.82 g/mol
InChI Key: ZBXBDQPVXIIXJS-UHFFFAOYSA-N
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Description

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- is a cyclic silicon-oxygen compound with the molecular formula C15H30O5Si5. It is known for its unique structure, which includes five silicon atoms each bonded to an ethylene and a methyl group. This compound is commonly used in various industrial and cosmetic applications due to its stability and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- typically involves the hydrosilylation of cyclopentasiloxane with vinylsilane derivatives. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various siloxane derivatives, which are used in the production of silicone-based materials .

Scientific Research Applications

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- is unique due to its combination of vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in advanced silicone materials and biomedical devices .

Properties

IUPAC Name

2,4,6,8,10-pentakis(ethenyl)-2,4,6,8,10-pentamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5Si5/c1-11-21(6)16-22(7,12-2)18-24(9,14-4)20-25(10,15-5)19-23(8,13-3)17-21/h11-15H,1-5H2,6-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXBDQPVXIIXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066251
Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
Source EPA DSSTox
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Molecular Weight

430.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17704-22-2
Record name 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-pentamethylcyclopentasiloxane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
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Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentavinylcyclopentasiloxane
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Q & A

Q1: What are the advantages of using Maghnite-H+ as a catalyst for the cationic ring-opening polymerization of Pentavinylpentamethylcyclopentasiloxane (V5D5)?

A: The research highlights several benefits of using Maghnite-H+ as a catalyst for this polymerization reaction []:

  • Eco-friendliness: Maghnite-H+ is a naturally occurring clay mineral activated by sulfuric acid, making it a greener alternative to conventional catalysts. []
  • High Molecular Weight Polymers: The study demonstrates that Maghnite-H+ effectively facilitates the synthesis of polyvinylmethylsiloxanes with relatively high molecular weights. []
  • Reaction Efficiency: The proposed reaction mechanism suggests that Maghnite-H+ offers advantages in terms of reaction efficiency. []

Q2: How is the structure of the resulting polyvinylmethylsiloxane characterized in this study?

A2: The researchers employed several techniques to characterize the synthesized polymer:

  • Spectroscopy: Infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon nuclear magnetic resonance (13C NMR) spectroscopy were utilized to confirm the polymer's structure. []
  • Thermal Analysis: Thermal properties were investigated using differential scanning calorimetry (DSC). []
  • Chromatography: Gel permeation chromatography (GPC) was employed to determine the molecular weight distribution of the synthesized polyvinylmethylsiloxane. []

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